N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S2/c1-24-16(10-25-14-8-4-5-9-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-7-3-2-6-12(13)20/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPROEPHSAWFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Chemical Structure
The compound features a complex structure comprising a fluorophenyl group, a benzothiazole moiety, and a triazole ring. Its molecular formula is CHFNOS, with a molar mass of approximately 335.36 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and triazole moieties. For instance, research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Preliminary results indicated an IC value ranging from 5 µM to 15 µM depending on the cell line tested .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 | 8 |
| HT-29 | 12 |
The mechanism by which N-(2-fluorophenyl)-2-{...} exerts its anticancer effects appears to involve multiple pathways:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics leading to mitotic arrest and apoptosis in cancer cells .
- Inhibition of Angiogenesis : The compound may inhibit endothelial cell migration and tube formation, thereby preventing tumor angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.
Study 1: Cytotoxicity Evaluation
A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of N-(2-fluorophenyl)-2-{...} on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, the study reported that treatment with the compound led to G2/M phase cell cycle arrest in MDA-MB-231 cells.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of the compound. It was tested against Staphylococcus aureus and Escherichia coli using standard disc diffusion methods. The results indicated a notable zone of inhibition compared to control groups, suggesting potential as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide-Triazole Derivatives
Key Observations:
Aryl Group Position and Halogen Effects :
- The 2-fluorophenyl group in the target compound may enhance membrane permeability compared to 3- or 4-substituted fluorophenyl analogs (e.g., ). Chloro or bromo substituents (e.g., ) increase steric bulk but reduce electron-withdrawing effects compared to fluorine.
- Difluorinated aryl groups (e.g., ) could improve metabolic stability but may alter binding affinity due to increased polarity.
Triazole Substitutions: Methyl and ethyl groups at the 4-position (e.g., ) balance steric hindrance and lipophilicity. Bulkier groups like tert-butyl () may hinder target engagement.
Heterocyclic Moieties :
- Benzothiazolone in the target compound is redox-active, which may confer antioxidant or pro-drug properties. Thiophene () and furan () analogs lack this feature but offer distinct electronic profiles.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions starting with fluorophenyl precursors, triazole intermediates, and sulfanyl-acetamide coupling. Critical steps include optimizing thioether bond formation and introducing the benzothiazolone moiety. Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to avoid side reactions. Monitoring via HPLC and NMR ensures intermediate purity .
Q. Which analytical techniques are essential for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for pharmacological studies). X-ray crystallography may resolve stereochemical ambiguities .
Q. How is preliminary biological activity screened?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory : Carrageenan-induced paw edema models in rodents. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory .
Q. What solubility and stability factors influence experimental design?
The compound shows limited aqueous solubility, requiring DMSO or PEG-400 vehicles. Stability studies under varying pH (2–9) and light exposure guide storage protocols (recommended: −20°C, dark). Degradation products are monitored via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Replace the 2-fluorophenyl group with chloro/methoxy analogs to assess electronic effects.
- Triazole modifications : Introduce alkyl/aryl groups at the 4-methyl position to probe steric interactions.
- Benzothiazolone replacement : Test pyridone or quinazolinone analogs to evaluate heterocycle specificity. Biological data are analyzed using multivariate regression to identify pharmacophores .
Q. What computational strategies predict target binding modes?
Molecular docking (AutoDock Vina, Glide) against crystallized targets (e.g., EGFR, COX-2) identifies putative binding pockets. Molecular Dynamics (MD) simulations (50–100 ns) assess complex stability. Free energy calculations (MM-PBSA) quantify binding affinity, with validation via mutagenesis studies .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Validate protocols using reference compounds (e.g., IC₅₀ of tamoxifen in MCF-7 cells).
- Metabolic stability : Test cytochrome P450 interactions to rule out false negatives from rapid degradation.
- Off-target profiling : Use kinase/GPCR panels to identify polypharmacology .
Q. What derivatization strategies enhance selectivity?
- Prodrug design : Introduce ester/amide linkages for targeted release in low-pH tumor microenvironments.
- PEGylation : Improve pharmacokinetics by attaching polyethylene glycol chains to the acetamide group.
- Biotinylation : Enable pull-down assays for target identification .
Notes
- Contradictions : Discrepancies in MIC values may arise from strain-specific resistance or assay pH variations .
- Advanced Tools : Cryo-EM and SPR are recommended for mechanistic studies beyond docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
